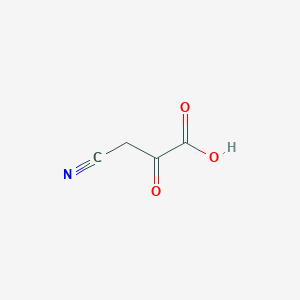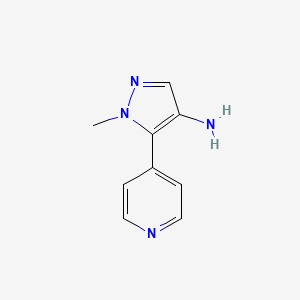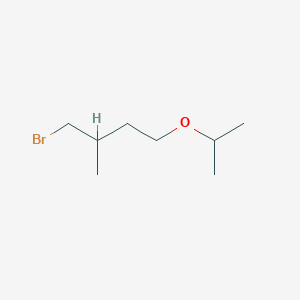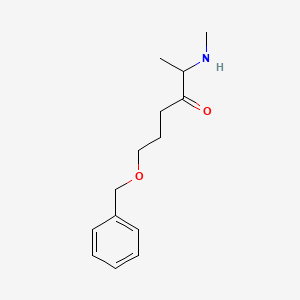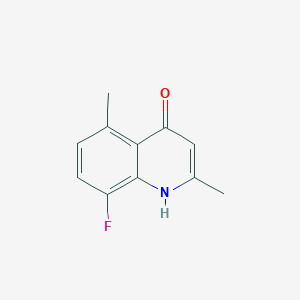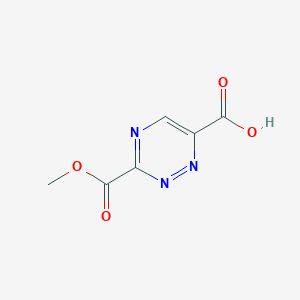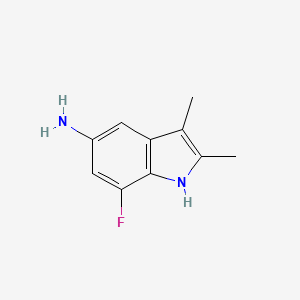
7-Fluoro-2,3-dimethyl-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2,3-dimethyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. . The addition of fluorine and methyl groups to the indole structure enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dimethyl-1H-indol-5-amine typically involves the following steps:
Starting Material: The synthesis begins with ortho-fluoroaniline.
Intermediate Formation: Ortho-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the indole ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2,3-dimethyl-1H-indol-5-amine can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of indole-2,3-dione derivatives.
Reduction: Reduction can yield various reduced forms of the indole ring.
Substitution: Substitution reactions can produce a wide range of functionalized indole derivatives.
Scientific Research Applications
7-Fluoro-2,3-dimethyl-1H-indol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dimethyl-1H-indol-5-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
- 7-Fluoroindolin-2,3-dione
- 7-Fluoro-1H-indole-2,3-dione
Comparison: Compared to other similar compounds, 7-Fluoro-2,3-dimethyl-1H-indol-5-amine exhibits unique properties due to the presence of both fluorine and methyl groups.
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
7-fluoro-2,3-dimethyl-1H-indol-5-amine |
InChI |
InChI=1S/C10H11FN2/c1-5-6(2)13-10-8(5)3-7(12)4-9(10)11/h3-4,13H,12H2,1-2H3 |
InChI Key |
KFJCQCKWPPTKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2F)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B15252478.png)
![Methyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15252491.png)

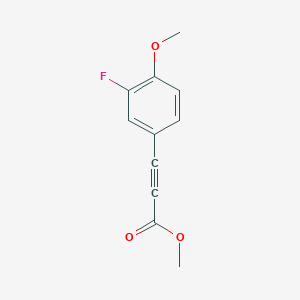
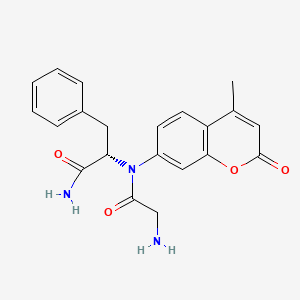
![N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide](/img/structure/B15252523.png)
